ZINC40099027

Vue d'ensemble

Description

ZINC40099027 est un activateur spécifique de la kinase d'adhésion focale qui favorise la fermeture des plaies muqueuses chez la souris après une blessure ischémique ou induite par un anti-inflammatoire non stéroïdien . Ce composé a montré un potentiel significatif dans la promotion de la cicatrisation et de la régénération tissulaire en activant la kinase d'adhésion focale, un acteur clé dans les processus de migration et d'adhésion cellulaires .

Méthodes De Préparation

La synthèse du ZINC40099027 implique les étapes suivantes :

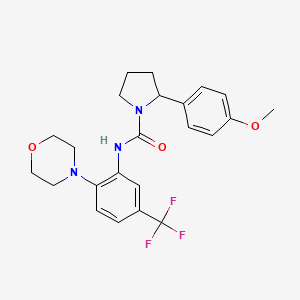

Matériaux de départ : La synthèse commence par le 2-(4-méthoxyphényl)-N-(2-morpholino-5-(trifluorométhyl)phényl)pyrrolidine-1-carboxamide.

Conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité.

Production industrielle :

Analyse Des Réactions Chimiques

Le ZINC40099027 subit plusieurs types de réactions chimiques :

Réduction : Les réactions de réduction impliquent l'addition d'atomes d'hydrogène ou l'élimination d'atomes d'oxygène.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en activant la kinase d'adhésion focale. L'activation de la kinase d'adhésion focale conduit à la phosphorylation de cibles en aval telles que la paxilline et la kinase régulée par le signal extracellulaire 1/2 . Cette activation favorise le renouvellement des adhérences focales et la migration cellulaire, qui sont essentielles pour la cicatrisation et la régénération tissulaire . Le composé interagit directement avec le domaine de la kinase de la kinase d'adhésion focale, augmentant son activité enzymatique et favorisant la phosphorylation des substrats clés .

Applications De Recherche Scientifique

Mucosal Healing

ZINC40099027 has shown significant efficacy in promoting mucosal healing in various models:

- Gastrointestinal Ulcers : In studies involving acetic acid-induced ischemic ulcers, Zn27 was administered to Caco-2 cells, leading to increased phosphorylation of FAK and accelerated wound closure. Specifically, treatment with 10 nM Zn27 enhanced FAK-Tyr 397 phosphorylation significantly and promoted epithelial sheet migration .

- Gastric Injury Models : In experiments with rat and human gastric epithelial cells, Zn27 was effective in ameliorating aspirin-induced gastric mucosal injury. The compound activated FAK and facilitated wound closure, demonstrating its therapeutic potential for treating gastric injuries .

Bone Regeneration

Recent research indicates that this compound plays a role in bone regeneration through the modulation of FAK-ERK1/2 signaling pathways:

- Angiogenesis and Osteogenesis : Zn27 has been shown to promote both angiogenesis (formation of new blood vessels) and osteogenesis (bone formation). In vitro studies demonstrated that Zn27 enhanced the migration of human umbilical vein endothelial cells (HUVECs) and facilitated the osteogenic differentiation of bone marrow stem cells (BMSCs). This was evidenced by increased alkaline phosphatase activity and calcium deposition .

- Distraction Osteogenesis : In a rat model of distraction osteogenesis, Zn27 significantly improved bone regeneration, indicating its potential application in repairing large bone defects .

Case Studies

| Study Focus | Findings | Model Used |

|---|---|---|

| Gastrointestinal Healing | Zn27 accelerated wound closure by increasing FAK activation in Caco-2 cells | In vitro Caco-2 cell model |

| Gastric Injury | Zn27 reduced gastric injury similarly to omeprazole; activated FAK in gastric cell lines | Rat and human gastric cells |

| Bone Regeneration | Promoted angiogenesis and osteogenesis; improved radiological features in rats | Rat distraction osteogenesis |

Mécanisme D'action

ZINC40099027 exerts its effects by activating focal adhesion kinase. The activation of focal adhesion kinase leads to the phosphorylation of downstream targets such as paxillin and extracellular signal-regulated kinase 1/2 . This activation promotes focal adhesion turnover and cell migration, which are essential for wound healing and tissue regeneration . The compound interacts directly with the focal adhesion kinase kinase domain, increasing its enzymatic activity and promoting the phosphorylation of key substrates .

Comparaison Avec Des Composés Similaires

Le ZINC40099027 est unique dans sa capacité à activer spécifiquement la kinase d'adhésion focale et à promouvoir la cicatrisation. Les composés similaires comprennent :

Ces composés diffèrent du this compound dans leurs mécanismes d'action et leurs effets sur la migration cellulaire et la cicatrisation .

Activité Biologique

ZINC40099027, also known as ZN27, is a small molecule identified as a potent and selective activator of focal adhesion kinase (FAK). This compound has garnered attention due to its significant role in promoting epithelial cell migration and wound healing in various biological contexts, particularly within gastrointestinal tissues. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in promoting mucosal healing, and potential therapeutic applications.

FAK Activation

this compound activates FAK by promoting phosphorylation at Tyr-397, which is crucial for FAK's role in cell migration and survival. Studies have demonstrated that treatment with ZN27 leads to a dose-dependent increase in FAK-Tyr-397 phosphorylation in Caco-2 cells, with a maximal increase observed at higher concentrations (1000 nM) . Importantly, ZN27 does not activate other kinases such as Pyk2 or Src, indicating its specificity for FAK .

Direct Interaction with FAK

Research indicates that ZN27 directly interacts with the FAK kinase domain, enhancing its enzymatic activity through allosteric modulation. In vitro assays have shown that ZN27 can activate both full-length FAK and its 35 kDa kinase domain even in the presence of competitive inhibitors . This suggests that ZN27 not only activates FAK but does so by overcoming inhibition from other molecules.

Efficacy in Mucosal Healing

Gastric Mucosal Repair

ZN27 has been shown to promote gastric mucosal healing in models of ongoing injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. In studies involving C57BL/6J mice, treatment with ZN27 significantly improved gastric architecture and reduced inflammation compared to vehicle controls. Mice treated with ZN27 exhibited less weight loss and better mucosal integrity .

In Vitro Studies

In vitro studies using rat and human gastric epithelial cells demonstrated that ZN27 effectively stimulated wound closure. At a concentration of 10 nM, ZN27 significantly enhanced the rate of epithelial monolayer defect closure, underscoring its potential as a therapeutic agent for gastrointestinal injuries .

Comparative Efficacy

The following table summarizes the effects of this compound on various biological parameters compared to standard treatments:

| Parameter | ZN27 (10 nM) | Omeprazole (10 mg/kg) | Control (Vehicle) |

|---|---|---|---|

| Gastric Injury Score | Significantly lower | Lower | Highest |

| Mucosal Thickness | Increased | Moderate | Decreased |

| Weight Loss | Minimal | Moderate | Significant |

| FAK Activation (pFAK-Y-397) | Increased | Moderate | Low |

Case Studies

-

Gastric Ulcer Healing

A study investigated the effects of ZN27 on gastric ulcers induced by aspirin in mice. The results indicated that ZN27 treatment led to improved healing outcomes compared to control groups, with enhanced mucosal thickness and reduced inflammatory markers . -

Intestinal Epithelial Migration

In another study focusing on intestinal epithelial cells, ZN27 was shown to accelerate wound closure in Caco-2 monolayers. The compound's ability to stimulate cell migration was linked to its activation of FAK, which is critical for cellular motility .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEURIVQRFKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: ZINC40099027 (hereafter referred to as ZN27) directly interacts with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, leading to its activation. [, ] This interaction is thought to be allosteric and enhances the catalytic activity of FAK's kinase domain, increasing its maximal activity (Vmax) for ATP. [] The activation of FAK subsequently triggers downstream signaling pathways, notably ERK1/2, which play a crucial role in promoting cell migration and ultimately wound healing. [, ]

ANone: Research indicates that ZN27 stimulates FAK phosphorylation even when common FAK-inactivating phosphatases are inhibited. [] Furthermore, in vitro kinase assays utilizing purified FAK (both full-length and kinase domain) demonstrate direct activation by ZN27. [] These findings, combined with the observation that ZN27 can overcome the inhibitory effects of the ATP-competitive FAK inhibitor PF573228, strongly suggest direct interaction and activation of FAK by ZN27. []

ANone: Given its ability to accelerate wound healing through FAK activation, ZN27 holds promise for treating conditions characterized by mucosal injury. Studies show its efficacy in promoting wound closure in both in vitro human intestinal epithelial models and in vivo murine models of gastric ulcers. [, ] Furthermore, ZN27 demonstrated efficacy in a rat model of distraction osteogenesis, highlighting its potential in bone regeneration. [] These findings suggest that ZN27-derived compounds could be developed for treating gastrointestinal ulcers, inflammatory bowel disease, and even facilitating bone repair.

ANone: Yes, research demonstrates that ZN27 can effectively reduce gastric injury in a mouse model of aspirin-associated gastric injury, even when administered after the initial injury onset. [] This suggests therapeutic potential not only for preventing but also for treating existing mucosal damage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.